2-(4,5-Dimethyl-3-thienyl)ethanamine
Description
2-(4,5-Dimethyl-3-thienyl)ethanamine (CAS: 933852-41-6) is an organic compound featuring a thiophene ring substituted with methyl groups at the 4- and 5-positions, linked to an ethylamine moiety. This compound is typically supplied as a hydrochloride hydrate solution (HCl:H₂O = 92:8) for stability and solubility .
Properties
IUPAC Name |
2-(4,5-dimethylthiophen-3-yl)ethanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH.H2O/c1-6-7(2)10-5-8(6)3-4-9;;/h5H,3-4,9H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPKRLJNPRRWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1CCN)C.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for 2-(4,5-Dimethyl-3-thienyl)ethanamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-3-thienyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene ring.
Scientific Research Applications
2-(4,5-Dimethyl-3-thienyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-3-thienyl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Variations
The following table summarizes key structural analogs of 2-(4,5-Dimethyl-3-thienyl)ethanamine, emphasizing substituent patterns and heterocyclic frameworks:
Key Observations :
Physicochemical Properties
Available data for select analogs are compared below:
Gaps in Data :
- The primary compound, this compound, lacks reported melting/boiling points, solubility, or logP values. Its hydrochloride hydrate form suggests moderate water solubility .
Biological Activity
2-(4,5-Dimethyl-3-thienyl)ethanamine, also known by its chemical structure and CAS number 933852-41-6, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienyl group substituted with two methyl groups at positions 4 and 5, attached to an ethanamine backbone. Its molecular formula is CHN\S, with a molecular weight of approximately 179.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a monoamine neurotransmitter modulator, influencing serotonin and norepinephrine pathways. This mechanism could account for its potential antidepressant and anxiolytic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Animal studies have shown that this compound can reduce depressive-like behaviors in models such as the forced swim test.
- Anxiolytic Effects : It has been observed to decrease anxiety-related behaviors in rodent models.
- Neuroprotective Properties : Some studies suggest it may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
- Antidepressant Studies : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of various thienyl derivatives on depressive behaviors in mice. The results indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects .
- Anxiolytic Activity : In another study focused on anxiety models, it was reported that administration of the compound resulted in a notable decrease in anxiety-like behaviors when tested using the elevated plus maze .
- Neuroprotection : A recent investigation explored the neuroprotective effects of thienyl compounds against neurotoxicity induced by glutamate. The findings indicated that this compound exhibited protective effects on neuronal cells, reducing cell death rates significantly .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Methylthienyl)ethanamine | Methyl group at position 4 | Moderate antidepressant activity |
| 2-(3-Thienyl)ethanamine | Thienyl group at position 3 | Lower efficacy in anxiety models |
| This compound | Two methyl groups at positions 4 & 5 | Strong antidepressant and anxiolytic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
